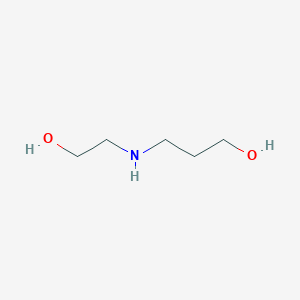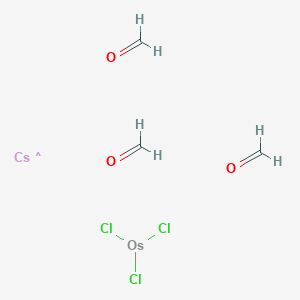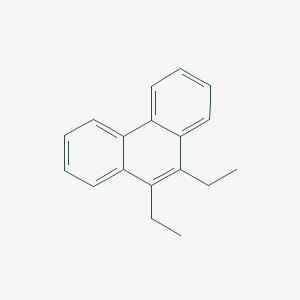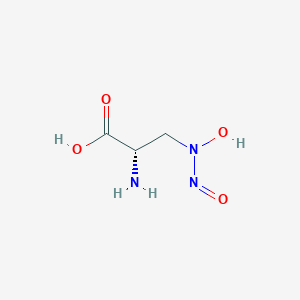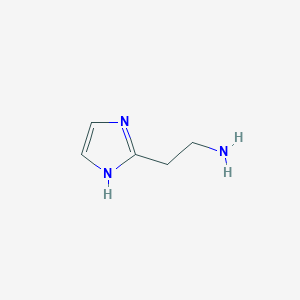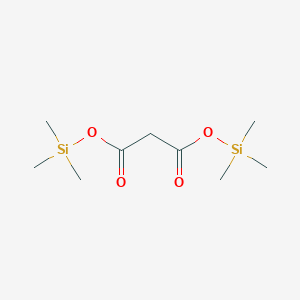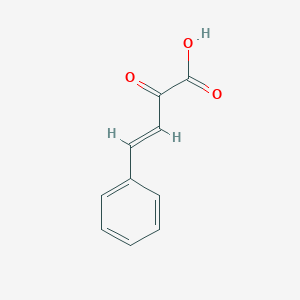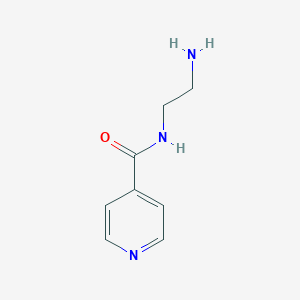
2-Methylquinoxalin-5-amine
描述
2-Methylquinoxalin-5-amine is a chemical compound with the CAS Number: 54408-50-3 and a molecular weight of 158.2 . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .
Synthesis Analysis
Quinoxaline derivatives are synthesized via many different methods of synthetic strategies . The synthesis of 2-Methylquinoxalin-5-amine involves the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline, which on treatment with POCl3 yields 2-chloro-3-methylquinoxaline .Molecular Structure Analysis
The linear formula of 2-Methylquinoxalin-5-amine is C10H10N2 .Chemical Reactions Analysis
Quinoxalines undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The specific reactions for 2-Methylquinoxalin-5-amine are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
2-Methylquinoxalin-5-amine has a molecular weight of 158.2 . It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .作用机制
安全和危害
未来方向
While the specific future directions for 2-Methylquinoxalin-5-amine are not explicitly mentioned in the search results, there is a general trend towards the development of controlled drug delivery systems . Additionally, there is interest in the synthesis of bioactive quinoxaline-containing sulfonamides .
属性
IUPAC Name |
2-methylquinoxalin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-11-9-7(10)3-2-4-8(9)12-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIIYERJYXPGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoxalin-5-amine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

